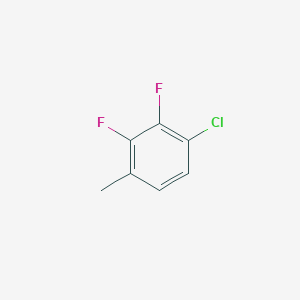
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . It has the IUPAC name tert-butyl 4-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl ring with a chlorine substituent, and a boronic ester group . The boronic ester group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds by reacting with different aryl halides over palladium catalysts . Protodeboronation of this compound allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.79 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon (C-C) bonds. This reaction involves the coupling of aryl halides with boronic acids using palladium catalysts .
Preparation of Sulfinamide Derivatives
It serves as a precursor for the synthesis of sulfinamide derivatives when reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Protodeboronation Studies
Protodeboronation refers to the removal of a boron group from an organic molecule. The compound can be involved in studies to understand this process better, which is crucial for the synthesis of various pharmaceuticals .
Enantioenriched Organoboron Compounds Synthesis
The compound may be used in routes to obtain enantioenriched organoboron compounds, which are valuable in producing molecules with high enantioselectivity, important for creating drugs with specific desired effects .
5. Broad Application in Functional Group Transformations Due to its stability and functional group tolerance, it finds broad application in transformations into a range of functional groups, providing access to diverse molecules under mild reaction conditions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It’s important to note that boronic esters are generally sensitive to air and moisture .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, which are often used in the development of pharmaceuticals and other biologically active molecules .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of moisture. For instance, boronic esters, including this compound, are known to be susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental conditions .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(24)8-9-18(16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFHYAWZVYPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
